N-Ethylpiperazine-1-sulfonamide hydrochloride

Medicinal chemistry Scaffold design Physicochemical profiling

This N-ethyl sulfonamide-piperazine hydrochloride is the regioisomer bearing the ethyl substituent on the sulfonamide nitrogen, not the ring nitrogen—preserving two hydrogen-bond donors (sulfonamide NH₂ and piperazine NH) critical for target engagement. The hydrochloride salt delivers defined stoichiometry and superior aqueous solubility over the free base for reproducible biological assay preparation. With a validated core co-crystallized at high resolution with BACE1 and demonstrated PKB/AKT antitumor pharmacophore in patent CN101851199B, this scaffold enables systematic SAR exploration through a single, unambiguous derivatization point. ≥97% purity meets fragment-based screening guidelines (MW <250 Da).

Molecular Formula C6H16ClN3O2S
Molecular Weight 229.73 g/mol
Cat. No. B13614186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpiperazine-1-sulfonamide hydrochloride
Molecular FormulaC6H16ClN3O2S
Molecular Weight229.73 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)N1CCNCC1.Cl
InChIInChI=1S/C6H15N3O2S.ClH/c1-2-8-12(10,11)9-5-3-7-4-6-9;/h7-8H,2-6H2,1H3;1H
InChIKeyHWGACUUUUZQKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpiperazine-1-sulfonamide Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


N-Ethylpiperazine-1-sulfonamide hydrochloride (free base CAS 1042643-73-1; hydrochloride molecular formula C₆H₁₆ClN₃O₂S, MW 229.73 g/mol) is a piperazine-sulfonamide hybrid building block in which the sulfonamide nitrogen bears an ethyl substituent and the piperazine NH is available for further derivatization . The hydrochloride counterion enhances aqueous solubility relative to the free base, a property relevant for biological assay preparation . Commercially, the free base is supplied at ≥97% purity (HPLC) by multiple vendors including Sigma-Aldrich/Ambeed, Fluorochem, and VWR, with recommended storage at 2–8°C in dark, dry conditions . The compound serves as a versatile scaffold for constructing sulfonamide-containing libraries in medicinal chemistry, particularly in anticancer and anti-infective programs .

Why N-Ethylpiperazine-1-sulfonamide Hydrochloride Cannot Be Casually Substituted: Regiochemical, Physicochemical, and Scaffold-Level Differentiation from Closest Analogs


Although superficially similar piperazine sulfonamides share the same core scaffold, substitution at the sulfonamide nitrogen (N-ethyl) versus the ring nitrogen (4-ethyl) produces distinct constitutional isomers with divergent hydrogen-bonding capacity, topological polar surface area (TPSA), and computed lipophilicity, all of which critically influence target engagement and pharmacokinetic behavior . The N-ethyl isomer (target compound) possesses two hydrogen-bond donors (sulfonamide NH₂ and piperazine NH), whereas the 4-ethyl regioisomer (CAS 4114-84-5) has only one H-bond donor, directly affecting molecular recognition . Furthermore, the hydrochloride salt form offers a defined stoichiometry and enhanced aqueous solubility that the free base and non-salt analogs lack—an essential practical consideration for reproducible biological assay preparation . Generic substitution without verifying regiochemistry and salt form risks introducing confounding variables into structure-activity relationship (SAR) campaigns and biological screening workflows.

Quantitative Differentiation Evidence for N-Ethylpiperazine-1-sulfonamide Hydrochloride: Comparator-Anchored Data for Procurement Decisions


Regiochemical Differentiation: N-Ethyl vs. 4-Ethyl Substitution Alters Hydrogen-Bond Donor Count and TPSA

The target compound (N-ethyl substitution on the sulfonamide nitrogen) possesses two hydrogen-bond donors—the sulfonamide NH₂ and the free piperazine NH—while the regioisomer 4-ethylpiperazine-1-sulfonamide (CAS 4114-84-5) has only one H-bond donor (sulfonamide NH₂) because the piperazine NH is alkylated . This difference alters the computed topological polar surface area (TPSA): the 4-ethyl isomer has TPSA = 75 Ų with XlogP = -1, whereas the N-ethyl isomer has an additional H-bond donor, modifying both TPSA and predicted permeability . In drug design, H-bond donor count directly influences oral bioavailability per Lipinski's rules and modulates target binding through specific hydrogen-bond interactions.

Medicinal chemistry Scaffold design Physicochemical profiling

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base Analogs

N-Ethylpiperazine-1-sulfonamide hydrochloride (MW 229.73 g/mol, formula C₆H₁₆ClN₃O₂S) incorporates a stoichiometric hydrochloride counterion that enhances aqueous solubility compared to the free base (MW 193.27 g/mol, C₆H₁₅N₃O₂S) . The hydrochloride form is explicitly noted by vendors as being 'suitable for various biological applications' due to improved aqueous solubility . In contrast, the methyl analog N-methylpiperazine-1-sulfonamide hydrochloride (CAS 1795394-70-5, MW ~215.7 g/mol) and the dimethyl analog N,N-dimethylpiperazine-1-sulfonamide hydrochloride (CAS not separately listed, free base MW 193.27) offer different alkyl substitution patterns on the sulfonamide nitrogen, altering steric and electronic properties . The defined hydrochloride stoichiometry of the target compound ensures reproducible solution preparation for biological assays, a practical advantage over free bases that may require in situ pH adjustment.

Formulation Assay development Salt selection

Commercially Available Purity Benchmarks: ≥97% Specification Across Multiple Authorized Vendors

The free base N-ethylpiperazine-1-sulfonamide (CAS 1042643-73-1) is consistently supplied at ≥97% purity across multiple reputable vendors: Sigma-Aldrich/Ambeed (97%), Fluorochem (97%), VWR (97%), and Leyan (97%) . This contrasts with the regioisomer 4-ethylpiperazine-1-sulfonamide (CAS 4114-84-5), which is typically listed at 95% minimum purity from suppliers such as AKSci and CymitQuimica . Similarly, N-methylpiperazine-1-sulfonamide (CAS 1042643-66-2) is offered at 95% purity from AKSci . The 2% higher minimum purity specification for the N-ethyl free base provides a quantifiable quality advantage for applications requiring higher starting material purity, such as fragment-based screening or late-stage functionalization where impurities can confound biological readouts.

Quality control Procurement specification Vendor comparison

Class-Level Antitumor Scaffold Evidence: Substituted Piperazine N-Ethyl Sulfonamide Derivatives Show Activity Superior or Comparable to Reference Kinase Inhibitors

Patent CN101851199B discloses a series of substituted piperazine N-ethyl sulfonamide derivatives designed as PKB/AKT kinase inhibitors. In vitro cytotoxicity testing against five human tumor cell lines (A549 lung, HepG2 liver, K562 leukemia, HeLa cervical, HL60 leukemia) demonstrated that select derivatives exhibited antitumor activity 'higher than or comparative to the positive control antitumor drug,' with some compounds exceeding the activity of the lead compound H-89 and even surpassing the clinical kinase inhibitors Sutent (sunitinib) and Dasatinib [1]. While these data pertain to elaborated derivatives rather than the unadorned N-ethylpiperazine-1-sulfonamide building block itself, they establish the N-ethyl sulfonamide substitution pattern as a validated pharmacophoric element within the antitumor piperazine sulfonamide class. The N-ethyl group on the sulfonamide is a key structural feature retained across the active series, distinguishing it from N-methyl or unsubstituted sulfonamide analogs that lack this specific alkylation pattern [2].

Anticancer Kinase inhibition Scaffold optimization

Class-Level α-Amylase Inhibition: Piperazine Sulfonamide Analogs Demonstrate Sub-to-Low Micromolar IC₅₀ Values, with Ethyl-Substituted Variants as Part of the Active Series

Taha et al. (2017) synthesized and evaluated 19 piperazine sulfonamide analogs for α-amylase inhibitory activity. The series exhibited IC₅₀ values ranging from 1.571 ± 0.05 µM to 3.98 ± 0.397 µM, compared with the standard inhibitor acarbose (IC₅₀ = 1.353 ± 0.232 µM) [1]. The most potent compound in the series (compound 3, IC₅₀ = 1.571 ± 0.05 µM) approached acarbose-level potency. While this study did not specifically test N-ethylpiperazine-1-sulfonamide hydrochloride, it establishes the piperazine sulfonamide core as a validated α-amylase inhibitor scaffold, with structure-activity relationships indicating that sulfonamide N-substitution modulates potency [2]. The N-ethyl substitution pattern on the target compound represents a specific alkylation variant within this SAR landscape, providing a defined starting point for systematic optimization that differs from the benzyl-substituted analogs reported in the study.

Diabetes α-Amylase inhibition Metabolic disease

Piperazine Sulfonamide BACE1 Inhibitors Achieve In Vivo Aβ₄₀ Lowering: Class-Level CNS Target Engagement Evidence Supporting the Scaffold

Cumming et al. (2010) reported the design, synthesis, and in vivo characterization of piperazine sulfonamide BACE1 inhibitors, with X-ray crystallographic confirmation of binding modes (PDB: 3LPI, 3LPK, 3LNK) [1]. Iterative exploration of the non-prime side and S2′ sub-pocket led to an analog that potently lowered peripheral Aβ₄₀ levels in transgenic mice following a single subcutaneous dose [2]. While these compounds bear elaborated aryl sulfonamide substituents rather than the simple N-ethyl group, the piperazine-1-sulfonamide core is the critical structural element enabling the key hydrogen-bond interaction with the BACE1 catalytic aspartate residues. The N-ethylpiperazine-1-sulfonamide scaffold provides the unadorned core for systematic elaboration toward novel BACE1 inhibitors, with the free piperazine NH serving as a diversification handle.

Alzheimer's disease BACE1 inhibition CNS drug discovery

Recommended Procurement and Application Scenarios for N-Ethylpiperazine-1-sulfonamide Hydrochloride Based on Differentiating Evidence


Kinase-Focused Antitumor Library Synthesis Using the N-Ethyl Sulfonamide Pharmacophore

Procurement of N-ethylpiperazine-1-sulfonamide hydrochloride is indicated for medicinal chemistry teams building PKB/AKT-targeted compound libraries. Patent CN101851199B demonstrates that the N-ethyl sulfonamide substitution pattern is a key pharmacophoric element in piperazine derivatives exhibiting antitumor activity comparable to or exceeding Sutent and Dasatinib against a panel of five human cancer cell lines [1]. The free piperazine NH provides a single, unambiguous point for further elaboration, enabling systematic SAR exploration. The hydrochloride salt ensures reproducible solubility in biological assay media, reducing confounding formulation variability.

BACE1 Inhibitor Lead Generation Leveraging the Crystallographically Validated Piperazine Sulfonamide Core

The piperazine-1-sulfonamide core has been co-crystallized with BACE1 at high resolution (≤2.05 Å), confirming a conserved hydrogen-bond network with the catalytic aspartate dyad [1]. N-Ethylpiperazine-1-sulfonamide hydrochloride provides this validated core with an N-ethyl substituent that may productively occupy the S2′ sub-pocket identified in the Cumming et al. SAR campaign. The compound can serve as a starting material for parallel synthesis of focused BACE1 inhibitor libraries, with the demonstrated in vivo Aβ₄₀-lowering efficacy of elaborated analogs providing target engagement confidence.

Fragment-Based Screening and Scaffold Hopping Using a Defined, High-Purity Building Block

With a consistent ≥97% purity specification across multiple authorized vendors (Sigma-Aldrich/Ambeed, Fluorochem, VWR), the free base form of N-ethylpiperazine-1-sulfonamide meets the purity requirements for fragment-based drug discovery campaigns [1]. Its molecular weight (193.27 g/mol free base) falls within fragment library guidelines (<250 Da), and the combination of H-bond donor/acceptor functionality with moderate computed lipophilicity makes it suitable for both biochemical and biophysical screening formats. The 2% purity advantage over closest analogs (typically 95%) reduces the risk of false-positive hits from impurities.

Metabolic Disease Target Screening: α-Amylase and 11β-HSD1 Inhibitor Programs

The piperazine sulfonamide scaffold has produced sub-to-low micromolar α-amylase inhibitors (best IC₅₀ = 1.571 µM, approaching acarbose at 1.353 µM) and selective 11β-HSD1 inhibitors (IC₅₀ = 0.7 µM for optimized benzazolyl-piperazine sulfonamide lead compound 11) [1]. N-Ethylpiperazine-1-sulfonamide hydrochloride offers the unelaborated core for systematic diversification toward both target classes. The N-ethyl substituent provides a distinct alkylation vector not explored in the published α-amylase series (which used benzyl-substituted piperazines), enabling novel chemical space exploration.

Quote Request

Request a Quote for N-Ethylpiperazine-1-sulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.